

Core Substance Identification: Dyprone

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Compound of Interest

Compound Name: 1,3-Diphenyl-2-buten-1-one

Cat. No.: B1336860

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Dyprone, a ketone and a derivative of chalcone, is chemically recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 1,3-diphenylbut-2-en-1-one.^{[1][2]} It is also commonly referred to as **1,3-Diphenyl-2-buten-1-one**.^{[3][4]} The compound is primarily the (E)-stereoisomer. Other common synonyms for this compound include β -Methylchalcone and Dyprone.^{[2][4][5]}

Dyprone is formed through the self-condensation of two molecules of acetophenone and serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include use as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.

Physicochemical and Toxicological Properties

The key quantitative data for dyprone are summarized in the tables below, providing a clear reference for its physical, chemical, and toxicological characteristics.

Table 1: Chemical and Physical Properties of Dyprone

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 495-45-4 | [3][4][5] |
| Molecular Formula | C ₁₆ H ₁₄ O | [3][4] |
| Molecular Weight | 222.28 g/mol | [4] |
| Appearance | Yellow liquid | [4] |
| Density | 1.1080 g/cm ³ (at 15°C) | [4] |
| Boiling Point | 340-345°C @ 760 mmHg (partial decomp.)225°C @ 22 mmHg150-155°C @ 1.0 mmHg | [4] |
| Refractive Index | 1.6343 (at 20°C) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |

Table 2: Toxicological Data for Dyprnone

| Parameter | Value | Species | Route | Source(s) |
|-------------------------------------|----------|---------|-------|-----------|
| LD ₅₀ (Lethal Dose, 50%) | 3.6 g/kg | Rat | Oral | [4] |

Experimental Protocols: Synthesis of Dyprnone

The primary method for synthesizing dyprnone is the self-condensation of acetophenone. Several catalytic systems can be employed. The procedure detailed by W. Wayne and H. Adkins in Organic Syntheses using aluminum tert-butoxide is a classic and well-documented method.

Protocol 1: Synthesis via Aluminum tert-Butoxide Catalysis

This procedure is a modification of the method by Adkins and Cox.[4]

Reagents and Equipment:

- Acetophenone
- Aluminum tert-butoxide
- Xylene (solvent)
- Water
- Ether
- Distillation apparatus with a 35-cm Vigreux column
- Heating bath
- Stirrer
- Separatory funnel

Methodology:

- Reaction Setup: The reaction is carried out by heating a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene.
- Reaction Conditions: The mixture is heated to a temperature between 150°C and 155°C for approximately 2 hours to facilitate the condensation reaction. During this time, the tert-butyl alcohol formed as a byproduct is removed by distillation.[\[3\]](#)
- Quenching: After cooling the reaction mixture to 100°C, 40 mL of water is added cautiously with continuous stirring. The mixture will initially form a gel, which then breaks up upon further addition of water.[\[3\]](#)
- Workup and Extraction: Ether is used to transfer any remaining product from the flask and to extract the aluminum hydroxide precipitate. This method avoids extensive washing and drying steps as the small amount of water present is removed azeotropically with the solvent.[\[3\]](#)

- **Purification:** The solvents (ether and xylene) are removed by distillation under reduced pressure (25–50 mmHg). The residue is then transferred to a smaller flask for final purification.[\[3\]](#)
- **Final Distillation:** Unreacted acetophenone is first distilled at approximately 80°C/10 mmHg. The final product, dyprone, is then distilled at 150–155°C/1 mmHg.[\[3\]](#)
- **Yield:** This procedure typically yields 85–91 g (77–82%) of dyprone as a yellow liquid.[\[3\]](#)

Alternative Synthesis Protocols

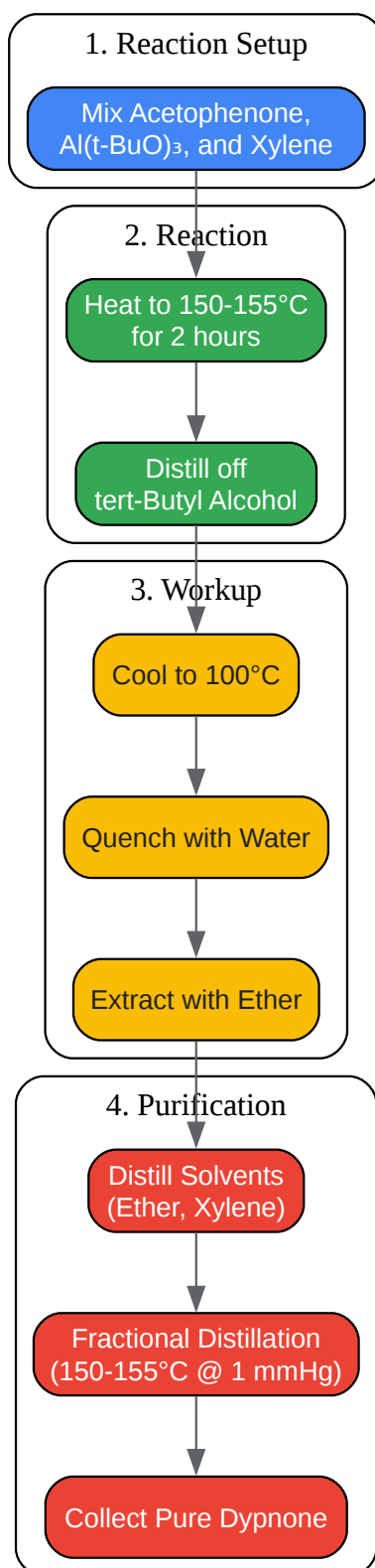
Other effective catalysts for the self-condensation of acetophenone include:

- **Polyphosphoric Acid:** Acetophenone can be refluxed with polyphosphoric acid in a solvent like benzene at approximately 80°C for 7 hours. This method offers good yields and uses a low-cost catalyst.[\[6\]](#)
- **Nano-crystalline Sulfated Zirconia:** A solvent-free approach involves heating acetophenone with a nano-crystalline sulfated zirconia catalyst at 170°C for 7 hours. This heterogeneous catalyst demonstrates high selectivity (92%) and can be recovered and reused.[\[7\]](#)

Diagrammatic Representations

Chemical Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of dyprone using the aluminum tert-butoxide method as described in Protocol 1.

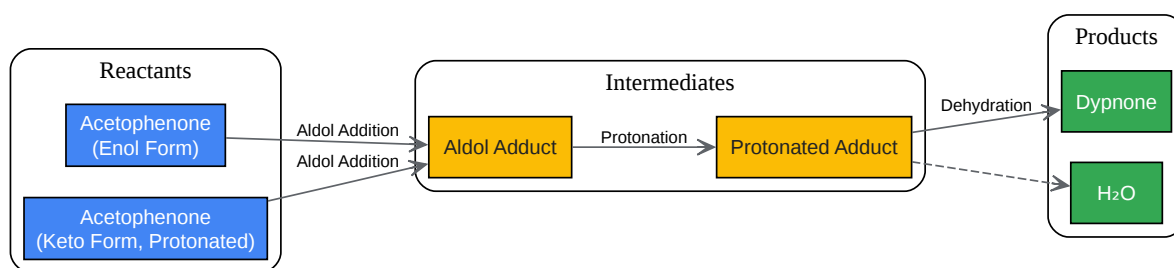


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Caption: Workflow for Dyphone Synthesis via Aluminum tert-Butoxide Catalysis.

Logical Relationship: Reaction Mechanism

The synthesis of dypnone from acetophenone is a classic example of an acid- or base-catalyzed aldol condensation followed by dehydration. The diagram below outlines the logical steps of the acid-catalyzed mechanism.



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Caption: Acid-Catalyzed Self-Condensation Mechanism of Acetophenone to Dypnone.

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